9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring. The compound also contains an oxadiazole moiety, which is known for its diverse biological activities. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursorsThe piperazine ring is then attached via nucleophilic substitution, and finally, the oxadiazole moiety is introduced through a cyclization reaction involving an amidoxime and an acyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and conditions such as basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the oxadiazole ring can produce various reduced oxadiazole derivatives.
Scientific Research Applications
9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The purine core can interact with enzymes and receptors, modulating their activity. The oxadiazole moiety can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine: shares similarities with other purine derivatives and oxadiazole-containing compounds.
This compound: is unique due to the combination of these two moieties, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for various applications. Its structural complexity also allows for the exploration of diverse chemical reactions and modifications.
Properties
Molecular Formula |
C16H20N8O |
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Molecular Weight |
340.38 g/mol |
IUPAC Name |
3-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20N8O/c1-11-20-13(21-25-11)8-22-4-6-23(7-5-22)15-14-16(18-9-17-15)24(10-19-14)12-2-3-12/h9-10,12H,2-8H2,1H3 |
InChI Key |
DNQVHUOYNULHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
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